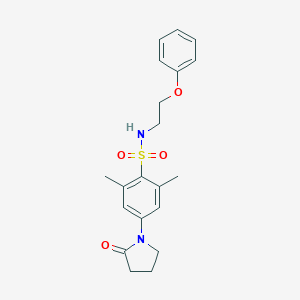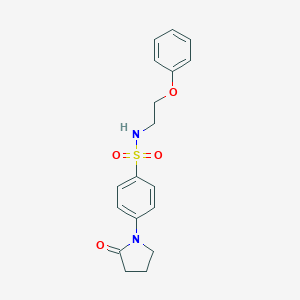
2-(4-butoxy-4'-methylbiphenyl-3-yl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-butoxy-4'-methylbiphenyl-3-yl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one, also known as BMQ, is a synthetic organic compound that has been extensively studied for its potential applications in scientific research. BMQ is a quinazolinone derivative that has shown promising results in various studies due to its unique chemical structure, which allows it to interact with specific biological targets.
作用機序
2-(4-butoxy-4'-methylbiphenyl-3-yl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one exerts its biological effects through the inhibition of specific enzymes and signaling pathways that are involved in various cellular processes. For example, 2-(4-butoxy-4'-methylbiphenyl-3-yl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 2-(4-butoxy-4'-methylbiphenyl-3-yl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one has also been shown to inhibit the activity of the protein kinase Akt, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
2-(4-butoxy-4'-methylbiphenyl-3-yl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one has been shown to exhibit a wide range of biochemical and physiological effects in various studies. For example, it has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. 2-(4-butoxy-4'-methylbiphenyl-3-yl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one has also been shown to inhibit the growth and proliferation of cancer cells, as well as the formation of new blood vessels that are necessary for tumor growth.
実験室実験の利点と制限
One of the major advantages of 2-(4-butoxy-4'-methylbiphenyl-3-yl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one is its ability to selectively target specific biological targets, which makes it a valuable tool for studying various cellular processes. Additionally, 2-(4-butoxy-4'-methylbiphenyl-3-yl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one has been shown to exhibit low toxicity in various studies, which makes it a safer alternative to other compounds that are used in scientific research.
However, one of the limitations of 2-(4-butoxy-4'-methylbiphenyl-3-yl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one is its limited solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, the synthesis of 2-(4-butoxy-4'-methylbiphenyl-3-yl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one can be challenging and time-consuming, which can limit its availability for use in scientific research.
将来の方向性
There are several future directions for research on 2-(4-butoxy-4'-methylbiphenyl-3-yl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one. One potential area of study is the development of more efficient synthesis methods that can increase the yield of 2-(4-butoxy-4'-methylbiphenyl-3-yl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one and reduce the overall cost of production. Additionally, further studies are needed to elucidate the specific biological targets of 2-(4-butoxy-4'-methylbiphenyl-3-yl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one and to better understand its mechanism of action.
Another area of research is the development of 2-(4-butoxy-4'-methylbiphenyl-3-yl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one derivatives that exhibit improved solubility and bioavailability, which could increase their potential applications in scientific research and clinical settings. Finally, further studies are needed to explore the potential therapeutic applications of 2-(4-butoxy-4'-methylbiphenyl-3-yl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one and its derivatives in various disease conditions.
合成法
The synthesis of 2-(4-butoxy-4'-methylbiphenyl-3-yl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one can be achieved through a multistep process that involves the reaction of 4-butoxy-4'-methylbiphenyl-3-carboxylic acid with o-phenylenediamine in the presence of a catalyst. The resulting intermediate is then subjected to a cyclization reaction to form the final product, 2-(4-butoxy-4'-methylbiphenyl-3-yl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one.
科学的研究の応用
2-(4-butoxy-4'-methylbiphenyl-3-yl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one has been studied extensively for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-angiogenic properties.
特性
分子式 |
C31H30N2O2 |
|---|---|
分子量 |
462.6 g/mol |
IUPAC名 |
2-[2-butoxy-5-(4-methylphenyl)phenyl]-3-phenyl-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C31H30N2O2/c1-3-4-20-35-29-19-18-24(23-16-14-22(2)15-17-23)21-27(29)30-32-28-13-9-8-12-26(28)31(34)33(30)25-10-6-5-7-11-25/h5-19,21,30,32H,3-4,20H2,1-2H3 |
InChIキー |
DBPKQTMQHGKIAX-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C(C=C(C=C1)C2=CC=C(C=C2)C)C3NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5 |
正規SMILES |
CCCCOC1=C(C=C(C=C1)C2=CC=C(C=C2)C)C3NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-cyclopropyl-2-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B299607.png)

![N-{3-[(3-methoxypropyl)amino]-1,4-dioxo-1,4-dihydro-2-naphthalenyl}acetamide](/img/structure/B299610.png)
![N-{4-ethoxy-2-[(2-naphthylsulfonyl)amino]phenyl}-2-hydroxypropanamide](/img/structure/B299611.png)
![Ethyl {4-[(2,6-dimethylphenyl)sulfamoyl]benzyl}carbamate](/img/structure/B299612.png)


![N-{2-[(4-fluoroanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B299621.png)

![N-(2-phenoxyphenyl)-2-[[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]sulfanyl]acetamide](/img/structure/B299626.png)
![4-(dibenzo[b,d]furan-2-ylsulfonyl)-N,N-dimethyl-1-piperazinecarboxamide](/img/structure/B299630.png)
![N-(2-oxo-2-phenylethyl)-2-{[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide](/img/structure/B299631.png)
